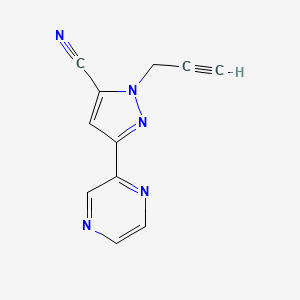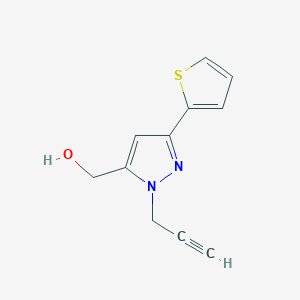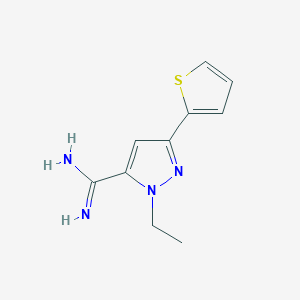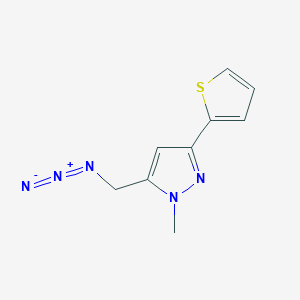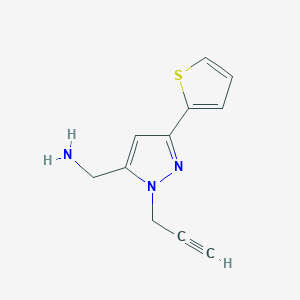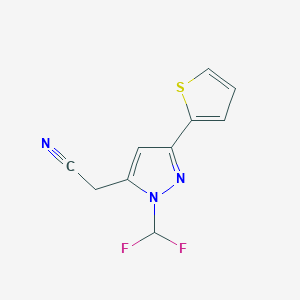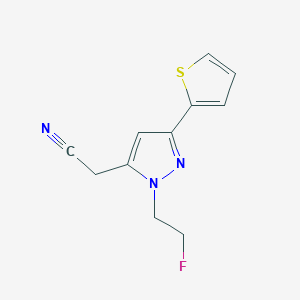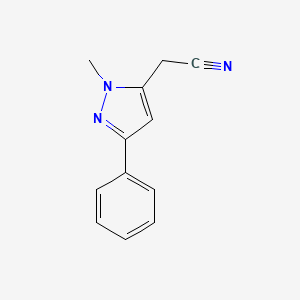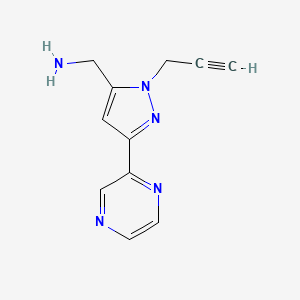
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Descripción general
Descripción
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol, also known as CPTP, is an organic compound that has been studied for its potential applications in various scientific fields. CPTP is a heterocyclic compound, meaning it contains two or more different types of atoms within its molecular structure. It is composed of a cyclopentyl ring, a thiophen-3-yl group, and a pyrazol-5-yl group, all connected by a methanol backbone. CPTP has been studied for its potential applications in chemistry, biology, and pharmacology, due to its unique properties and structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Enzyme Inhibitory Activity and Molecular Docking Analysis : A study on thiophene-based heterocyclic compounds, closely related to the query compound, investigated their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The research found significant enzyme inhibitory potential, supported by molecular docking analyses which demonstrated strong interactions at the enzyme active sites, suggesting these compounds as potential leads for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Antimicrobial Activity : Another study focused on substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, synthesized under microwave irradiation conditions, which were screened for their antibacterial and antifungal activities. This research highlights the antimicrobial potential of thiophene-based compounds, indicating their relevance in the development of new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Chemical Synthesis Techniques
- Regioselective Synthesis of Pyrazole Derivatives : A regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, utilizing a 1,3-dipolar cycloaddition approach, was reported. This technique underscores the versatility of pyrazole derivatives in chemical synthesis, providing a straightforward pathway for the preparation of various heterocyclic compounds (Alizadeh, Moafi, & Zhu, 2015).
Structural and Molecular Studies
- Isomorphous Structures Analysis : Research into isomorphous methyl- and chloro-substituted small heterocyclic analogues demonstrated the chlorine-methyl (Cl-Me) exchange rule. Such studies contribute to understanding the structural characteristics and isomorphism in heterocyclic compounds, providing a foundation for further exploration in material science and crystallography (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Propiedades
IUPAC Name |
(2-cyclopentyl-5-thiophen-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-8-12-7-13(10-5-6-17-9-10)14-15(12)11-3-1-2-4-11/h5-7,9,11,16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQGDDXBLYPBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




